molecular formula C10H12O3 B6167973 [3-(1,3-dioxolan-2-yl)phenyl]methanol CAS No. 140639-94-7

[3-(1,3-dioxolan-2-yl)phenyl]methanol

Cat. No.: B6167973
CAS No.: 140639-94-7
M. Wt: 180.2
InChI Key:
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Description

[3-(1,3-dioxolan-2-yl)phenyl]methanol is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1,3-dioxolan-2-yl)phenyl]methanol typically involves the reaction of 3-hydroxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(1,3-dioxolan-2-yl)phenyl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or ether.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: 3-(1,3-dioxolan-2-yl)benzaldehyde or 3-(1,3-dioxolan-2-yl)benzoic acid.

    Reduction: 3-(1,3-dioxolan-2-yl)phenylmethanol or 3-(1,3-dioxolan-2-yl)phenyl ether.

    Substitution: Various substituted derivatives of the phenyl ring.

Scientific Research Applications

[3-(1,3-dioxolan-2-yl)phenyl]methanol has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [3-(1,3-dioxolan-2-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The dioxolane ring and phenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [3-(1,3-dioxolan-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

    [3-(1,3-dioxolan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

[3-(1,3-dioxolan-2-yl)phenyl]methanol is unique due to its combination of the dioxolane ring and phenylmethanol structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [3-(1,3-dioxolan-2-yl)phenyl]methanol involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "3-bromobenzaldehyde", "1,3-dioxolane", "magnesium", "methanol", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "sodium sulfate", "water" ], "Reaction": [ "Step 1: Preparation of Grignard reagent", "Add magnesium turnings to a solution of 3-bromobenzaldehyde in dry diethyl ether under nitrogen atmosphere and reflux for 24 hours.", "Step 2: Formation of intermediate", "Add 1,3-dioxolane to the reaction mixture and reflux for 4 hours.", "Step 3: Acid hydrolysis", "Add hydrochloric acid to the reaction mixture and reflux for 2 hours.", "Step 4: Neutralization", "Add sodium hydroxide solution to the reaction mixture until pH reaches 7.", "Step 5: Extraction", "Extract the product with diethyl ether and wash with water.", "Step 6: Drying", "Dry the organic layer with sodium sulfate.", "Step 7: Solvent removal", "Remove the solvent under reduced pressure.", "Step 8: Methanolysis", "Add methanol to the residue and reflux for 2 hours.", "Step 9: Purification", "Purify the product by recrystallization from ethanol." ] }

CAS No.

140639-94-7

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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